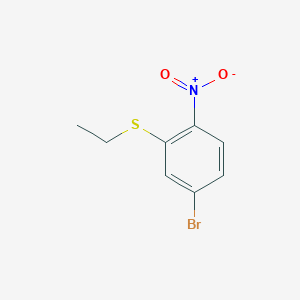

4-bromo-2-(ethylsulfanyl)-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHZVSSMRYTLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene

Conventional Synthetic Routes to 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene

Conventional methods for the synthesis of this compound typically rely on well-established reaction mechanisms, primarily involving electrophilic aromatic substitution and nucleophilic aromatic substitution. These routes can be categorized as either linear or convergent.

Multi-step Linear Syntheses

A common linear approach to this compound would likely commence with a commercially available starting material such as 1,3-dibromobenzene. A plausible multi-step synthesis is outlined below:

Nitration: The initial step would involve the nitration of 1,3-dibromobenzene. Due to the directing effects of the bromine atoms, the nitro group would be introduced at the 4-position, yielding 2,4-dibromo-1-nitrobenzene (B1315249). This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Nucleophilic Aromatic Substitution (SNAr): The subsequent and key step is the selective substitution of one of the bromine atoms with an ethylsulfanyl group. The nitro group at the 1-position strongly activates the ortho and para positions to nucleophilic attack. In 2,4-dibromo-1-nitrobenzene, the bromine atom at the 2-position (ortho to the nitro group) is more activated than the bromine at the 4-position (para to the nitro group). Therefore, reaction with sodium ethanethiolate would preferentially displace the bromine at the 2-position to afford the desired product, this compound.

The regioselectivity of the nucleophilic aromatic substitution is a critical aspect of this synthesis. The strong electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex intermediate formed during the attack of the nucleophile, particularly when the attack occurs at the ortho or para position.

| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions |

| 1 | 1,3-Dibromobenzene | Conc. HNO₃, Conc. H₂SO₄ | 2,4-Dibromo-1-nitrobenzene | 0-25 °C |

| 2 | 2,4-Dibromo-1-nitrobenzene | Sodium ethanethiolate | This compound | Polar aprotic solvent (e.g., DMF, DMSO) |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Methods in Bromination and Thioether Formation

Modern synthetic chemistry often employs catalytic methods to enhance reaction rates and selectivity. In the context of synthesizing this compound, catalytic approaches could be applied to both the bromination and the crucial C-S bond formation step.

For the thioether formation, transition metal-catalyzed cross-coupling reactions represent a powerful alternative to traditional SNAr reactions. For instance, a palladium or copper-catalyzed coupling of 2,4-dibromo-1-nitrobenzene with ethanethiol (B150549) could be envisioned. These reactions often proceed under milder conditions and can exhibit different selectivity profiles compared to uncatalyzed reactions.

| Catalyst System | Reactants | Product | Potential Advantages |

| Pd-based catalyst with phosphine (B1218219) ligand | 2,4-Dibromo-1-nitrobenzene, Ethanethiol | This compound | High efficiency, broad functional group tolerance |

| CuI with a ligand (e.g., phenanthroline) | 2,4-Dibromo-1-nitrobenzene, Ethanethiol | This compound | Lower cost compared to palladium, effective for C-S coupling |

Solvent-Free and Environmentally Benign Synthetic Protocols

To align with the principles of green chemistry, the development of solvent-free or environmentally benign synthetic protocols is highly desirable. For the synthesis of this compound, this could involve performing the nucleophilic aromatic substitution step under solvent-free conditions, potentially by grinding the reactants together, or by using a more environmentally friendly solvent such as a deep eutectic solvent or an ionic liquid. These alternative reaction media can offer advantages in terms of reduced volatility, and in some cases, enhanced reaction rates and easier product separation.

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates. The nucleophilic aromatic substitution step to introduce the ethylsulfanyl group could potentially be significantly expedited by the use of microwave irradiation. This technique can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating.

Photochemical methods, while less commonly applied to this type of transformation, could offer unique reactivity patterns. For instance, a photochemically initiated radical-nucleophilic substitution (SRN1) reaction could be a possible, albeit less conventional, route to explore for the formation of the C-S bond.

Optimization of Reaction Parameters and Yields in this compound Production

The yield of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the base used to generate the thiolate, reaction temperature, and reaction time.

Solvent Effects: The choice of solvent plays a crucial role in the rate and selectivity of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. The use of alcohols like ethanol (B145695) can also be effective, especially when the corresponding sodium alkoxide is used as the base.

Influence of the Base: The selection of the base is critical for the efficient generation of the ethanethiolate nucleophile from ethanethiol. Strong bases such as sodium hydroxide (B78521) or sodium hydride are effective. The use of sodium ethoxide in ethanol is also a common practice. The stoichiometry of the base relative to the ethanethiol is important to ensure complete conversion to the thiolate.

Temperature and Reaction Time: The reaction temperature significantly influences the rate of substitution. Generally, SNAr reactions are conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of side products. The optimal temperature is typically determined empirically for a specific set of reactants and solvent. The reaction progress is monitored over time, often using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time for maximizing the yield of the desired product while minimizing byproduct formation.

Below is an illustrative data table summarizing the impact of different reaction conditions on the yield of this compound, based on hypothetical optimization studies.

| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dibromonitrobenzene | NaOH | Ethanol | 80 | 6 | 75 |

| 2 | 2,4-Dibromonitrobenzene | NaH | DMF | 100 | 4 | 85 |

| 3 | 2,4-Dibromonitrobenzene | NaOEt | Ethanol | 78 | 8 | 80 |

| 4 | 4-Bromo-2-chloro-1-nitrobenzene | NaOH | DMSO | 120 | 3 | 90 |

| 5 | 4-Bromo-2-chloro-1-nitrobenzene | K2CO3 | Acetonitrile | 82 | 12 | 65 |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Work-up Procedure: Following the completion of the reaction, a standard work-up procedure is employed to isolate the crude product. This typically involves quenching the reaction mixture, often with water or a dilute acid, to neutralize any remaining base and precipitate the organic product. The crude product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is subsequently washed with water and brine to remove any water-soluble impurities and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either insoluble or remain in solution upon cooling. For this compound, which is a solid at room temperature, common recrystallization solvents include ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate.

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A suitable eluent system, which is a mixture of solvents, is chosen to achieve good separation between the desired product and any impurities. The polarity of the eluent is optimized to ensure that the product moves down the column at an appropriate rate. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often used as the eluent.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Below is a table summarizing the purification techniques for the target compound and a key intermediate.

| Compound | Purification Method | Solvent/Eluent System | Expected Purity |

|---|---|---|---|

| 2,4-Dibromonitrobenzene (Intermediate) | Recrystallization | Ethanol | >98% |

| This compound (Final Product) | Recrystallization | Methanol | >99% |

| This compound (Final Product) | Column Chromatography | Hexane/Ethyl Acetate (9:1) | >99.5% |

Chemical Transformations and Reactivity of 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Bromine Moiety

The presence of a strong electron-withdrawing nitro group ortho and para to the bromine atom makes the ipso-carbon electron-deficient and susceptible to attack by nucleophiles. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a variety of nucleophiles. The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the aromatic ring.

SNAr with Nitrogen-Based Nucleophiles

While specific studies on 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene are not extensively documented, its reactions with nitrogen-based nucleophiles such as primary and secondary amines are anticipated to proceed efficiently. These reactions are foundational in the synthesis of substituted anilines, which are precursors to a wide range of biologically active molecules and materials. The reaction typically requires a base to deprotonate the amine or to neutralize the HBr formed.

Table 1: Illustrative SNAr Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Ammonia | 2-(Ethylsulfanyl)-4-nitroaniline | Aqueous or alcoholic ammonia, elevated temperature and pressure |

| Aniline | N-(2-(Ethylsulfanyl)-4-nitrophenyl)aniline | High boiling point solvent (e.g., DMF, NMP), base (e.g., K₂CO₃), heat |

SNAr with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the bromine atom to form aryl ethers. These reactions are generally carried out under basic conditions to generate the more potent anionic nucleophile. The resulting nitro-substituted aryl ethers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Illustrative SNAr Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (B1231860) | 1-(Ethylsulfanyl)-2-methoxy-4-nitrobenzene | Methanol, reflux |

| Sodium Phenoxide | 1-(Ethylsulfanyl)-4-nitro-2-phenoxybenzene | Aprotic polar solvent (e.g., DMF), heat |

SNAr with Sulfur-Based Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions, and their reaction with this compound would lead to the formation of diaryl or alkyl aryl thioethers. These reactions are typically fast and high-yielding.

Table 3: Illustrative SNAr Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Ethanethiolate | 1,2-bis(Ethylsulfanyl)-4-nitrobenzene | Aprotic polar solvent (e.g., DMF, DMSO), room temperature |

SNAr with Carbon-Based Nucleophiles (e.g., Grignard, Organolithium Reagents, Cyanides)

The reaction of this compound with strong carbon-based nucleophiles like Grignard or organolithium reagents is complex. While SNAr is possible, these potent nucleophiles can also react with the nitro group. Cyanide ions, however, are effective nucleophiles for the displacement of aromatic halides, providing a route to nitro-substituted benzonitriles.

Table 4: Illustrative SNAr Reactions with Carbon-Based Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, providing access to a different class of derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. For a substrate like this compound, chemoselective reduction of the nitro group without affecting the bromine or ethylsulfanyl groups is crucial.

Common methods for this transformation include catalytic hydrogenation or the use of metals in acidic media.

Table 5: Reagents for the Reduction of the Nitro Group

| Reagent | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | 4-Bromo-2-(ethylsulfanyl)aniline (B2478064) | Methanol or ethanol (B145695) as solvent, room temperature, atmospheric or elevated pressure |

| SnCl₂·2H₂O | 4-Bromo-2-(ethylsulfanyl)aniline | Ethanol, reflux |

| Fe, HCl | 4-Bromo-2-(ethylsulfanyl)aniline | Aqueous ethanol, heat |

The resulting 4-bromo-2-(ethylsulfanyl)aniline is a versatile intermediate that can undergo a range of further transformations, including diazotization and subsequent Sandmeyer reactions, acylation, and alkylation.

Selective Transformations of the Nitro Group

The nitro group is a versatile functional group that can be selectively reduced to an amine, which is a key intermediate in the synthesis of many organic compounds. The reduction of the nitro group in this compound to yield 5-bromo-2-(ethylsulfanyl)aniline can be achieved while preserving the bromo and ethylsulfanyl functionalities. A common method for this transformation is the use of a metal in an acidic or neutral medium.

Detailed research has demonstrated the effective reduction of this compound using iron powder in the presence of ammonium (B1175870) chloride. This method is favored for its chemoselectivity, effectively reducing the nitro group without causing cleavage of the carbon-bromine or carbon-sulfur bonds. The reaction proceeds in a mixture of solvents such as ethanol, tetrahydrofuran (B95107) (THF), and water, typically under heating.

Table 1: Conditions for Selective Nitro Group Reduction

| Reagents | Solvent System | Temperature | Product | Yield |

| Fe, NH₄Cl | Ethanol/THF/Water | 70 °C | 5-bromo-2-(ethylsulfanyl)aniline | 94% |

This interactive table summarizes the reaction conditions for the selective reduction of the nitro group in this compound.

Transformations of the Ethylsulfanyl Group

The sulfur atom in the ethylsulfanyl group is susceptible to oxidation and can be targeted in desulfurization reactions.

The thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations are valuable as they significantly alter the electronic properties of the substituent, turning the electron-donating ethylsulfanyl group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). youtube.comorganic-chemistry.org

The reaction can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org Using one equivalent of the oxidant under mild conditions typically favors the formation of the sulfoxide, 4-bromo-2-(ethylsulfinyl)-1-nitrobenzene. In contrast, using an excess of the oxidizing agent and more forcing conditions leads to the formation of the sulfone, 4-bromo-2-(ethylsulfonyl)-1-nitrobenzene. While specific studies on this compound are not extensively documented, the oxidation of similar aryl thioethers is a well-established transformation. ontosight.ai

Table 2: Typical Conditions for Thioether Oxidation

| Oxidizing Agent | Stoichiometry | Typical Product |

| m-CPBA | ~1 equivalent | Aryl Sulfoxide |

| m-CPBA | >2 equivalents | Aryl Sulfone |

| H₂O₂ | ~1 equivalent | Aryl Sulfoxide |

| H₂O₂ | >2 equivalents | Aryl Sulfone |

This interactive table outlines common reagents and expected products for the oxidation of aryl thioethers.

Desulfurization involves the cleavage of the carbon-sulfur bond, leading to the removal of the ethylsulfanyl group. A widely used reagent for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. ias.ac.inresearchgate.netmasterorganicchemistry.com This reaction, often referred to as reductive desulfurization, replaces the C-S bond with a C-H bond. masterorganicchemistry.com

Applying this reaction to this compound would be expected to yield 4-bromo-1-nitrobenzene. The process typically involves heating the substrate with an excess of Raney Nickel in a solvent like ethanol. ias.ac.in However, the conditions must be carefully controlled, as Raney Nickel can also reduce other functional groups, including the nitro group. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) Potentials and Limitations

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution (EAS). The directing effects of these substituents determine the position of any incoming electrophile. latech.eduminia.edu.egmakingmolecules.compressbooks.publibretexts.org

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position relative to itself. minia.edu.egpressbooks.pub

Bromo Group (-Br): Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). latech.edupressbooks.pub

Ethylsulfanyl Group (-SEt): The thioether group is an activating group and an ortho, para-director. The sulfur atom's lone pairs can donate electron density to the ring by resonance, which outweighs its inductive withdrawal. nih.gov

In this compound, the positions are C3, C5, and C6.

Position C6 is ortho to the activating -SEt group and meta to the -NO₂ group.

Position C5 is meta to the -SEt group, meta to the -NO₂ group, and ortho to the -Br group.

Position C3 is ortho to both the -SEt and -NO₂ groups, making it sterically hindered and electronically disfavored.

The powerful activating and ortho, para-directing effect of the ethylsulfanyl group is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the position ortho to the ethylsulfanyl group, which is C6. The strong deactivation by the nitro group makes the ring significantly less reactive than benzene, requiring harsh reaction conditions for any EAS to proceed. makingmolecules.com

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond provides a reactive site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating a C-C bond by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. The bromine atom at the C4 position of this compound is a suitable handle for this reaction.

While specific Suzuki-Miyaura couplings on this exact substrate are not widely reported, reactions on analogous compounds like 4-bromonitrobenzene are well-documented and provide insight into the expected reactivity. These reactions show that the C-Br bond can be selectively functionalized even in the presence of a deactivating nitro group. A variety of aryl- and heteroarylboronic acids can be coupled under standard Suzuki conditions.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromonitrobenzene

| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >90% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | High |

| 3-Formylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | High |

This interactive table presents typical conditions for Suzuki-Miyaura reactions on a similar substrate, 4-bromonitrobenzene, which are indicative of the conditions likely required for this compound.

Heck and Sonogashira Couplings

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on structurally similar nitro-substituted aryl bromides. The presence of the electron-withdrawing nitro group is anticipated to enhance the reactivity of the C-Br bond in these transformations.

Heck Coupling:

The Heck reaction involves the coupling of an aryl halide with an alkene. For substrates similar to this compound, such as 1-bromo-4-nitrobenzene (B128438), the reaction with styrene (B11656) derivatives proceeds efficiently in the presence of a palladium catalyst. For instance, the reaction of 1-bromo-4-nitrobenzene with styrene has been shown to yield stilbene (B7821643) derivatives in high yields. nih.gov The reaction conditions typically involve a palladium(II) catalyst, a phosphine (B1218219) ligand, a base, and a polar aprotic solvent. nih.gov

A study on the Heck reaction of 1-bromo-4-nitrobenzene and styrene using a palladium-benzimidazole catalyst demonstrated excellent conversion rates (up to 99.87%) under optimized conditions. nih.gov This suggests that this compound would likely undergo Heck coupling with various alkenes to produce the corresponding substituted stilbenes and related structures. The ethylsulfanyl group at the ortho position might introduce some steric hindrance, potentially influencing the reaction rate and yield.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net Research on 4-nitrobromobenzene has shown that it readily participates in Sonogashira coupling with various terminal acetylenes. researchgate.net

One study detailed the efficient palladium-catalyzed Sonogashira cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene, achieving quantitative yields under aerobic, copper-free, and ligand-free conditions. While an iodo-substituted arene is more reactive, the corresponding bromo-analogs are also viable substrates, often requiring slightly more forcing conditions. researchgate.net It is therefore highly probable that this compound would couple with a range of terminal alkynes to yield 2-(ethylsulfanyl)-1-nitro-4-(alkynyl)benzene derivatives.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Heck Reaction | |||||

| Styrene | Pd-NHC Complex | Na2CO3 | DMA | 4-(2-phenylethenyl)-2-(ethylsulfanyl)-1-nitrobenzene (Predicted) | High |

| Sonogashira Reaction | |||||

| Phenylacetylene | Pd(OAc)2 | Dabco | Not Specified | 2-(ethylsulfanyl)-1-nitro-4-(phenylethynyl)benzene (Predicted) | High |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgnumberanalytics.comlibretexts.org The electron-deficient nature of the aromatic ring in this compound, due to the nitro group, makes it a suitable substrate for this transformation.

While specific literature on the Buchwald-Hartwig amination of this compound is scarce, studies on other nitro-substituted aryl halides provide valuable insights. The reaction is known to tolerate a wide range of functional groups, including nitro groups. numberanalytics.com For example, the amination of various aryl bromides with a variety of primary and secondary amines proceeds efficiently using palladium catalysts with bulky electron-rich phosphine ligands. nih.govnih.gov

A key consideration for the Buchwald-Hartwig amination of this substrate is the choice of base, as strong bases could potentially react with the acidic protons of the ethyl group in the ethylsulfanyl moiety. However, a wide array of bases, from strong alkoxides to milder carbonates, have been successfully employed in this reaction, allowing for optimization to avoid side reactions. libretexts.org It is expected that this compound would react with various primary and secondary amines to afford the corresponding N-aryl and N-heteroaryl derivatives in good yields.

| Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| Aniline | Pd(dba)2 / XPhos | NaOtBu | Toluene | N-(4-(ethylsulfanyl)-3-nitrophenyl)aniline (Predicted) | Good to Excellent |

| Morpholine | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | 4-(4-(ethylsulfanyl)-3-nitrophenyl)morpholine (Predicted) | Good to Excellent |

| Piperidine | Pd2(dba)3 / RuPhos | K3PO4 | Toluene | 1-(4-(ethylsulfanyl)-3-nitrophenyl)piperidine (Predicted) | Good to Excellent |

Kumada, Negishi, and Stille Couplings

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is effective for the coupling of aryl halides with alkyl or aryl Grignard reagents. The reactivity of aryl bromides in Kumada couplings is well-established, and the presence of an electron-withdrawing group like the nitro group in this compound should facilitate the oxidative addition step of the catalytic cycle.

While no specific examples for this exact substrate are available, the successful Kumada coupling of other bromo- and iodoanilines with Grignard reagents has been reported, highlighting the utility of this reaction for functionalized aryl halides. nih.gov A potential challenge could be the reactivity of the Grignard reagent with the nitro group. However, by carefully controlling the reaction conditions, such as using lower temperatures and appropriate catalysts, this side reaction can often be minimized. rhhz.net Thus, this compound is expected to undergo Kumada coupling with various Grignard reagents to produce the corresponding alkylated or arylated products.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups compared to Grignard reagents, making the Negishi coupling a suitable method for highly functionalized substrates like this compound.

The reaction is known to proceed under mild conditions and with a high degree of chemoselectivity. nih.gov The coupling of bromoarenes with various organozinc reagents, including alkyl, aryl, and vinylzinc species, has been extensively studied. nih.govorgsyn.org It is highly likely that this compound would effectively participate in Negishi couplings to generate a diverse range of substituted nitrobenzene (B124822) derivatives.

Stille Coupling:

The Stille coupling employs organostannanes as coupling partners with organic halides, catalyzed by palladium complexes. organic-chemistry.orgwikipedia.orguwindsor.ca A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. This makes it a robust method for the transformation of complex molecules.

The reactivity of aryl bromides in Stille couplings is well-documented, and the reaction is compatible with a wide array of functional groups. nih.govresearchgate.net Therefore, this compound is a prime candidate for Stille coupling reactions with various organostannanes to introduce alkyl, vinyl, or aryl substituents at the 4-position.

| Coupling Reagent | Catalyst | Solvent | Product | Yield (%) |

| Kumada Coupling | ||||

| Phenylmagnesium bromide | Ni(dppp)Cl2 | THF | 2-(ethylsulfanyl)-1-nitro-4-phenylbenzene (Predicted) | Moderate to Good |

| Negishi Coupling | ||||

| Phenylzinc chloride | Pd(PPh3)4 | THF | 2-(ethylsulfanyl)-1-nitro-4-phenylbenzene (Predicted) | Good to Excellent |

| Stille Coupling | ||||

| Phenyltributylstannane | Pd(PPh3)4 | Toluene | 2-(ethylsulfanyl)-1-nitro-4-phenylbenzene (Predicted) | Good to Excellent |

Cycloaddition Reactions and Annulation Strategies Utilizing this compound

The nitro group in this compound can significantly influence its participation in cycloaddition and annulation reactions, primarily by activating adjacent double bonds or by serving as a precursor for other reactive functionalities.

Cycloaddition Reactions:

While direct [4+2] or [3+2] cycloaddition reactions involving the aromatic ring of this compound are uncommon, the nitro group can be utilized to generate reactive dienophiles for Diels-Alder reactions. For instance, reduction of the nitro group to an amine, followed by diazotization and subsequent transformations, could lead to the introduction of a dienophilic substituent.

More directly, the nitro group itself can participate in cycloaddition reactions. Nitroalkenes, which could potentially be synthesized from derivatives of this compound, are known to be excellent partners in [3+2] cycloaddition reactions with dipoles like nitrones and azomethine ylides, leading to the formation of five-membered nitrogen-containing heterocycles. chim.itresearchgate.net

Annulation Strategies:

Annulation reactions involving this compound would likely proceed through initial functionalization via one of the cross-coupling reactions described above, followed by an intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne substituent, which could then undergo an intramolecular annulation to form a fused heterocyclic system.

Furthermore, the nitro group can be a key player in annulation strategies. For example, reductive cyclization of a suitably substituted derivative of this compound could lead to the formation of indole (B1671886) or quinoline-type structures. The combination of the bromo, ethylsulfanyl, and nitro groups offers a rich platform for the synthesis of complex, fused heterocyclic systems through various annulation strategies. chim.itrsc.orgresearchgate.net

| Reaction Type | Reagents | Product Type |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative (Predicted) |

| Annulation | Sonogashira coupling followed by intramolecular cyclization | Fused heterocyclic system (e.g., Thieno[2,3-b]quinoline derivative) (Predicted) |

Mechanistic Insights into Reactions of 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene

Elucidation of SNAr Reaction Mechanisms and Intermediates

The most prominent reaction pathway for 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene is Nucleophilic Aromatic Substitution (SNAr). This reaction does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp2-hybridized carbon atoms of an aromatic ring due to steric hindrance and the instability of the resulting aryl cation. wikipedia.org Instead, it follows a stepwise addition-elimination mechanism.

The key to the reactivity of this compound in SNAr reactions is the presence of the strongly electron-withdrawing nitro (-NO2) group. byjus.com This group, positioned para to the bromine leaving group, powerfully activates the aromatic ring towards attack by nucleophiles. wikipedia.orgstackexchange.com The activation occurs because the nitro group can delocalize the negative charge that develops on the ring during the reaction. stackexchange.com

The mechanism proceeds in two main steps:

Nucleophilic Addition: A nucleophile (Nu-) attacks the carbon atom bearing the bromine atom (the ipso-carbon). This is typically the rate-determining step. stackexchange.com This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group (Br-), resulting in the final substituted product.

The stability of the Meisenheimer complex is critical to the facility of the reaction. In the case of this compound, the negative charge of the intermediate is delocalized not only by the benzene (B151609) ring but, more importantly, onto the oxygen atoms of the para-nitro group. stackexchange.com The ortho-ethylsulfanyl group also plays a role in modulating the electron density of the ring.

| Structure | Description |

|---|---|

| Structure A | Initial adduct after nucleophilic attack at the ipso-carbon. Negative charge is localized on the ring. |

| Structure B | Resonance form where the negative charge is delocalized onto the carbon atom ortho to the nitro group. |

| Structure C | Key resonance form where the negative charge is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization. |

Understanding Catalytic Cycles in Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or other organic group.

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves a palladium(0) catalyst and proceeds through three key steps: libretexts.orgberkeley.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new square planar Pd(II) complex. libretexts.orgchemrxiv.org

Transmetalation: In the presence of a base, the organic group from an organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex, displacing the bromide. The base is crucial for activating the organoboron compound. libretexts.orgberkeley.edu

Reductive Elimination: The two organic groups on the palladium center (the original aromatic ring and the newly transferred group) couple and are expelled from the complex. This step forms the final product and regenerates the Pd(0) catalyst, allowing the cycle to begin anew. libretexts.orgberkeley.edu

For this compound, the electron-deficient nature of the aromatic ring, enhanced by the nitro group, can facilitate the initial oxidative addition step. researchgate.net

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| Oxidative Addition | Ar-Br + Pd(0)Ln | Ar-Pd(II)(Br)Ln | The palladium catalyst inserts into the aryl-bromide bond. libretexts.org |

| Transmetalation | Ar-Pd(II)(Br)Ln + R-B(OH)2 + Base | Ar-Pd(II)(R)Ln | The 'R' group from the boronic acid replaces the bromide on the palladium center. berkeley.edu |

| Reductive Elimination | Ar-Pd(II)(R)Ln | Ar-R + Pd(0)Ln | The final C-C bond is formed, releasing the product and regenerating the catalyst. libretexts.org |

Kinetic Studies of Key Transformations

Rate = k[Ar-Br][Nu⁻]

The rate-determining step is generally the initial nucleophilic attack to form the Meisenheimer complex. researchgate.net This is supported by the "element effect," where the reaction rate is largely independent of the strength of the carbon-halogen bond. masterorganicchemistry.com For instance, the rate of substitution often follows the order F > Cl > Br > I, which is the reverse of the carbon-halogen bond strength. This indicates that the breaking of the C-X bond is not part of the slowest step. masterorganicchemistry.com

In some cases, especially with amine nucleophiles, the deprotonation of the intermediate can become rate-limiting, leading to base catalysis. researchgate.net However, for many strong nucleophiles, the formation of the anionic σ-complex remains the kinetic bottleneck. researchgate.net

| Factor | Effect on Rate | Mechanistic Implication |

|---|---|---|

| Nucleophile Strength | Increased strength generally increases rate | Consistent with nucleophilic attack being the rate-determining step. |

| Leaving Group | Rate often F > Cl > Br > I | Suggests C-X bond cleavage is not rate-determining. masterorganicchemistry.com |

| Electron-Withdrawing Groups | Strong EWGs at ortho/para positions greatly increase rate | Stabilization of the Meisenheimer complex is crucial. stackexchange.com |

| Solvent | Polar aprotic solvents accelerate the reaction | Enhanced nucleophilicity due to poor anion solvation. nih.gov |

Solvent Effects and Stereochemical Considerations in Reactivity

Solvent Effects: The choice of solvent has a profound impact on the rate of SNAr reactions. The rate is significantly enhanced in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) compared to polar protic solvents (e.g., water, methanol, ethanol). nih.govlibretexts.org

This effect arises from the solvation of the nucleophile. Protic solvents have acidic hydrogens that can form strong hydrogen bonds with anionic nucleophiles. libretexts.org This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the aromatic ring, thus slowing the reaction.

In contrast, polar aprotic solvents are poor hydrogen bond donors. libretexts.org They effectively solvate the accompanying cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. nih.gov This desolvation of the nucleophile dramatically increases its reactivity and accelerates the rate of the SNAr reaction. nih.gov

| Solvent Type | Example | Solvation of Anionic Nucleophile | Relative Reaction Rate |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF | Weak (poor H-bond donor) | Fast |

| Polar Protic | Methanol, Water | Strong (H-bonding) | Slow |

| Nonpolar | Hexane (B92381), Toluene | Very Weak (poor solubility of nucleophiles) | Very Slow |

Stereochemical Considerations: The core SNAr and cross-coupling reactions involving this compound occur at a planar, achiral aromatic ring. The mechanism of nucleophilic attack and subsequent substitution does not create a new stereocenter at the reaction site. The geometry of the aromatic ring is trigonal planar, and both the incoming nucleophile and the leaving group are in the plane of the ring, precluding stereochemical outcomes like inversion or retention that are seen in SN2 reactions at sp3 centers. wikipedia.org Therefore, if the starting material and the nucleophile are achiral, the resulting product will also be achiral. Stereochemistry only becomes a consideration if a chiral center exists elsewhere in the nucleophile or substrate, remote from the site of the aromatic substitution.

In-depth computational and theoretical chemistry studies specifically detailing the electronic structure, molecular dynamics, and reaction pathways of this compound are not available in publicly accessible scientific literature.

A comprehensive search for scholarly articles and research data has revealed a lack of specific studies on this compound that would provide the necessary information to populate the requested sections on its theoretical and computational chemistry. While the compound may be referenced in broader chemical synthesis literature, dedicated research into its Frontier Molecular Orbital (FMO) theory, Density Functional Theory (DFT) calculations, or molecular dynamics simulations has not been published.

Therefore, it is not possible to provide scientifically accurate and detailed research findings for the following topics for this specific compound:

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Reaction Energy Profiles and Activation Barriers

Without dedicated computational studies, any attempt to generate data for these sections would be speculative and would not meet the required standards of scientific accuracy.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. For nitroaromatic compounds, QSAR studies often focus on predicting toxicity. nih.govnih.govnih.govmdpi.com These models are built upon datasets of diverse nitroaromatic compounds and utilize molecular descriptors to derive statistically significant relationships. nih.gov

While no QSAR models have been specifically derived for 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene, the principles from general nitroaromatic QSAR studies can be informative. Key molecular descriptors often found to be significant in these models include:

Hydrophobicity (logP): This descriptor measures a compound's affinity for fatty versus aqueous environments and is crucial for predicting its environmental fate and biological uptake. nih.gov

Electronic Parameters: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the electrophilicity and reactivity of molecules. nih.gov For nitroaromatics, the electron-withdrawing nature of the nitro group makes these parameters particularly relevant. mdpi.com

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule, which can influence its interaction with biological targets.

A hypothetical QSAR study for a series of compounds including this compound would involve calculating these descriptors and correlating them with an experimentally determined endpoint, such as toxicity to a specific organism. The resulting model could then be used to predict the reactivity of other, similar compounds. For instance, studies on the genotoxicity of substituted nitrobenzenes have established relationships between the nature of substituents and their biological effects. nih.gov Research has also shown that the presence of electron-withdrawing groups, like halogens, can enhance the toxicity of nitroaromatic compounds. nih.gov

Table 1: Commonly Used Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Class | Specific Examples | Relevance to this compound |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Influences bioavailability and accumulation in organisms. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity, metabolic activation, and electrophilicity. |

| Constitutional | Molecular Weight, Number of Sulfur Atoms | Basic properties that can influence physical and toxicological characteristics. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size and branching, affecting interactions with biological receptors. |

In Silico Design of Novel Transformations and Derivatizations

In silico methods use computational chemistry to predict the outcomes of chemical reactions and to design new molecules with desired properties. These approaches are valuable for exploring potential synthetic pathways and for creating derivatives of a lead compound to enhance its activity or reduce its toxicity. For this compound, in silico design could be used to predict its reactivity in various chemical transformations and to design novel analogs.

Computational techniques that could be applied include:

Density Functional Theory (DFT): This quantum chemical method can be used to calculate the electronic structure of the molecule, predict its reactivity sites, and model reaction mechanisms. nih.gov For example, DFT could be used to determine the most likely sites for nucleophilic or electrophilic attack on the this compound ring.

Molecular Docking: If a specific biological target is known, molecular docking simulations can predict how derivatives of this compound would bind to it. This is a common technique in drug design. mdpi.com

Reaction Pathway Prediction: Computational tools can be used to explore potential metabolic pathways or degradation products of the compound in the environment.

The design of novel transformations could focus on modifying the functional groups of this compound. For instance, the nitro group is a common site for reduction, leading to amino compounds. The bromo substituent could be a handle for cross-coupling reactions to introduce new functionalities. The ethylsulfanyl group could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and solubility of the molecule.

Table 2: Potential In Silico-Guided Derivatizations of this compound

| Starting Moiety | Transformation Type | Potential Product Class | Predicted Property Change |

| Nitro Group (-NO₂) | Reduction | Anilines (-NH₂) | Increased basicity, altered biological activity. |

| Bromo Group (-Br) | Nucleophilic Aromatic Substitution | Phenols, anilines, etc. | Introduction of new functional groups. |

| Bromo Group (-Br) | Cross-Coupling (e.g., Suzuki, Heck) | Biaryls, styrenes | Increased molecular complexity and size. |

| Ethylsulfanyl Group (-SCH₂CH₃) | Oxidation | Sulfoxides, Sulfones | Increased polarity and hydrogen bonding capacity. |

Synthesis and Application of Derivatives and Analogues of 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene

Design Principles for Derivatization Based on Reactivity

The reactivity of 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene is dictated by the interplay of its functional groups. The strong electron-withdrawing nature of the nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the bromine atom at the C-4 position is highly susceptible to displacement by various nucleophiles.

The ethylsulfanyl group at the C-2 position, being an ortho, para-directing group, further influences the regioselectivity of electrophilic aromatic substitution reactions, although SNAr reactions are more common for this substrate. The bromine atom itself serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The design of derivatives, therefore, hinges on the selective exploitation of these reactive sites. For instance, targeting the C-Br bond through cross-coupling reactions while preserving the nitro and ethylsulfanyl groups, or vice versa, allows for the stepwise construction of complex molecules.

Synthesis of Substituted Aryl Ethers, Amines, and Sulfides via SNAr

The activated nature of the C-Br bond in this compound facilitates its displacement by a variety of nucleophiles through an SNAr mechanism. This reaction pathway is a cornerstone for introducing diverse functionalities, leading to the synthesis of substituted aryl ethers, amines, and sulfides.

The synthesis of aryl ethers can be achieved by reacting this compound with various alkoxides or phenoxides. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base. For example, treatment with sodium methoxide (B1231860) would yield 4-methoxy-2-(ethylsulfanyl)-1-nitrobenzene.

Similarly, aryl amines can be synthesized by reacting the substrate with primary or secondary amines. wikipedia.orglibretexts.org The reaction conditions often require elevated temperatures and the presence of a base to neutralize the hydrogen bromide formed during the reaction. This approach provides a direct route to a wide array of N-substituted anilines.

The synthesis of aryl sulfides can be accomplished by reacting this compound with thiols in the presence of a base. researchgate.net This reaction is particularly useful for creating diaryl sulfide (B99878) structures, which are prevalent in various biologically active molecules.

| Nucleophile | Product Class | General Reaction Conditions |

| R-O⁻ | Aryl Ethers | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., NaH, K₂CO₃) |

| R₂NH | Aryl Amines | High temperature, Base (e.g., K₂CO₃, Et₃N) |

| R-S⁻ | Aryl Sulfides | Polar aprotic solvent, Base |

Preparation of Biaryl Compounds via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom in this compound serves as an excellent handle for such transformations. These reactions enable the synthesis of a wide range of biaryl compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. nih.govsandiego.edu In this reaction, this compound is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netrsc.org The reaction is tolerant of a wide variety of functional groups, making it a versatile method for the synthesis of complex biaryls.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that can be used to form biaryl amines. wikipedia.orglibretexts.org In this case, this compound is coupled with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov This reaction provides a powerful alternative to traditional methods for the synthesis of N-arylated compounds.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org By reacting this compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, aryl-alkyne derivatives can be synthesized. organic-chemistry.org These compounds are valuable intermediates for the synthesis of more complex molecules.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Biaryl |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Biaryl amine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

Synthesis of Heterocyclic Compounds Incorporating the this compound Moiety

The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For instance, reduction of the nitro group to an amine, followed by reaction with a suitable electrophile, can lead to the formation of quinolines . daneshyari.comnih.gov The newly formed amino group can participate in a cyclization reaction with a carbonyl compound or an α,β-unsaturated system to construct the quinoline (B57606) ring.

Similarly, the synthesis of benzothiazoles can be envisioned. researchgate.netnih.gov For example, a derivative where the bromine has been replaced by a thiol group could undergo intramolecular cyclization with the adjacent nitro group (after reduction to an amine) or an ortho-formyl group to form the thiazole (B1198619) ring.

The ethylsulfanyl group can also participate in cyclization reactions. For example, oxidation of the sulfide to a sulfoxide or sulfone can activate the adjacent methyl group for deprotonation and subsequent intramolecular cyclization.

Exploiting Derivatives for Further Synthetic Transformations

The derivatives of this compound can be further elaborated to access a wider range of chemical space. The nitro group, for example, is a versatile functional group that can be reduced to an amine, as mentioned previously. This amine can then be diazotized and converted to a variety of other functional groups, such as hydroxyl, cyano, or halide, through Sandmeyer-type reactions.

The ethylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone. These oxidized sulfur functionalities can act as directing groups in subsequent reactions or can be used as leaving groups in nucleophilic substitution reactions.

Furthermore, the biaryl and aryl-alkyne derivatives synthesized via cross-coupling reactions can undergo a plethora of further transformations. For example, the alkyne functionality can participate in cycloaddition reactions or be hydrated to form a ketone. The biaryl systems can be further functionalized through electrophilic aromatic substitution on either of the aryl rings, depending on the directing effects of the existing substituents.

Role of 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Advanced Organic Materials

There is currently no available information detailing the use of 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene as a precursor for advanced organic materials. This includes its application in the synthesis of monomers for polymers or as a building block for liquid crystals and optoelectronic materials.

Monomers for Polymer Synthesis

Research detailing the polymerization of monomers derived from this compound is not present in the surveyed scientific literature.

Building Blocks for Liquid Crystals and Optoelectronic Materials

The utility of this compound in the creation of liquid crystals or materials for optoelectronic applications has not been reported.

Intermediate in the Total Synthesis of Complex Natural Products and Designed Molecules

No published total synthesis routes for complex natural products or specifically designed molecules were found that utilize this compound as an intermediate.

Contribution to the Construction of Diverse Chemical Libraries for Research Purposes

Information regarding the inclusion of this compound in the generation of chemical libraries for screening and research purposes is not available.

Strategic Utility in Cascade Reactions and Multicomponent Reactions

The application of this compound as a strategic component in cascade or multicomponent reactions is not documented in the scientific literature.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Ethylsulfanyl 1 Nitrobenzene

Development of Novel Catalytic Systems for Enhanced Reactivity

The dual functionality of a bromo and a nitro group on the aromatic ring of 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene offers two distinct handles for catalytic transformations. Future research should systematically explore the development of novel catalytic systems that can selectively activate either the C-Br bond or the C-NO2 bond, or both, to enhance its reactivity and expand its synthetic utility.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While haloarenes are traditional electrophiles, recent advancements have demonstrated that nitroarenes can also serve as effective coupling partners. rhhz.netacs.orgnih.gov Research into catalysts for this compound should focus on achieving high selectivity. For instance, palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos, have shown success in the denitrative Suzuki-Miyaura coupling of other nitroarenes. acs.orgresearchgate.net Developing similar systems could allow the nitro group to be replaced with various aryl, heteroaryl, or alkyl groups.

Conversely, the C-Br bond is a classic site for well-established reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. rsc.orgwikipedia.org The challenge lies in developing catalysts that can perform these transformations without disturbing the nitro or ethylsulfanyl groups. Low-valent palladium or nickel catalysts could be investigated for their efficacy. A significant research avenue would be the development of chemo- and regioselective catalytic systems that can differentiate between the two reactive sites, enabling sequential, one-pot functionalization.

| Catalyst Type | Target Reaction | Potential Coupling Partner | Research Goal |

| Palladium/Bulky Phosphine Ligand (e.g., BrettPhos) | Denitrative Suzuki-Miyaura Coupling | Arylboronic acids | Selective C-NO2 bond activation and C-C bond formation. acs.org |

| Palladium(0) or Nickel(0) Complexes | Heck Reaction | Alkenes | Selective C-Br bond activation for vinylation. researchgate.net |

| Copper(I)/Ligand System | Reductive C-N Coupling | Aryl boronic acids | Formation of diarylamines via nitro group transformation. nih.gov |

| Dual-Catalyst System | Orthogonal Sequential Coupling | Boronic acid, then an Amine | Stepwise functionalization of both C-Br and C-NO2 sites in a single pot. |

Exploration of Bio-orthogonal Reactions Involving the Compound

Bio-orthogonal chemistry refers to reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgspringernature.com The unique electronic properties of this compound, particularly the nitro group, make it an intriguing candidate for the design of novel bio-orthogonal probes and prodrugs.

One unexplored avenue is the use of the nitroaromatic moiety as a trigger for selective bond cleavage or activation. The nitro group can be reduced to an amine under hypoxic conditions or by specific enzymes, such as nitroreductases. nih.gov This transformation could be harnessed to trigger the release of a caged therapeutic agent or a fluorescent reporter molecule specifically in a target disease environment (e.g., a solid tumor). Future research could involve designing derivatives where a drug is linked to the aromatic ring through a self-immolative linker that is cleaved upon reduction of the nitro group.

Furthermore, the nitrobenzyl scaffold is a well-known photochemically cleavable protecting group. nih.govupenn.edu Irradiation with light of a specific wavelength can induce cleavage of the benzylic C-O or C-N bond. Research could focus on synthesizing derivatives of this compound that act as photocleavable linkers, allowing for the spatiotemporal release of biologically active molecules with high precision. nih.gov This could have applications in targeted drug delivery and the controlled activation of proteins or enzymes.

| Strategy | Trigger | Mechanism | Potential Application |

| Enzyme-Triggered Release | Nitroreductase | Reduction of -NO2 to -NH2, initiating linker self-immolation. | Targeted drug delivery to hypoxic tumor cells. |

| Photo-Triggered Release | UV/Vis Light | Photochemical cleavage of a benzylic bond. upenn.edu | Spatiotemporally controlled release of signaling molecules or drugs. |

| Bio-orthogonal Ligation | Chemical Reporter | Post-reduction conversion of the resulting amine into a reactive handle. | In-situ labeling and imaging of biomolecules. |

Integration into Flow Chemistry and Microreactor Technologies

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. researchgate.net Integrating the synthesis and subsequent derivatization of this compound into continuous flow chemistry and microreactor systems represents a significant opportunity for process intensification, improved safety, and scalability. nih.gov

Microreactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction conditions and minimizing the formation of byproducts. google.com A future research direction would be to develop a continuous-flow process for the nitration and subsequent thiolation steps required to produce the target compound. This would enable safer handling of reagents and could lead to higher yields and purities. researchgate.netepo.org

| Parameter | Traditional Batch Synthesis | Proposed Flow/Microreactor Synthesis | Anticipated Advantage |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-area-to-volume ratio | Enhanced safety and control over exothermic nitration. |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and process efficiency. google.com |

| Selectivity | Potential for di- and tri-nitrated byproducts | High, due to precise temperature and stoichiometry control | Higher purity of the final product. researchgate.net |

| Scalability | Difficult and hazardous | Straightforward by "numbering-up" or running for longer | Amenable to both lab-scale and industrial production. |

| Process Type | Multi-step with intermediate isolation | Integrated, multi-step continuous process | Reduced waste, solvent use, and manual handling. |

Advanced Spectroscopic Characterization Methodologies

A complete understanding of the structure-property relationships of this compound requires a comprehensive characterization that goes beyond standard spectroscopic techniques. Future work should employ a combination of advanced spectroscopic methods and computational chemistry to build a detailed molecular profile.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), are essential for the unambiguous assignment of all proton and carbon signals, especially given the substitution pattern. Solid-state NMR could also be employed to study the compound's crystalline packing and polymorphic forms.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for correlating experimental data with theoretical models. researchgate.netnih.gov Future research should involve DFT calculations to:

Optimize the molecular geometry.

Predict vibrational frequencies to aid in the interpretation of Infrared (IR) and Raman spectra.

Calculate NMR chemical shifts to confirm experimental assignments.

Determine electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insight into the compound's reactivity and electronic transitions observed in UV-Vis spectroscopy.

Generate a Molecular Electrostatic Potential (MESP) map to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

| Technique | Information Gained | Research Goal |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals; through-bond correlations. | Complete and accurate structural elucidation. numberanalytics.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra for trace analysis or surface interaction studies. | Probing interactions with metallic catalysts or biological surfaces. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirmation of identity and characterization of reaction products. |

| Density Functional Theory (DFT) Calculations | Optimized geometry, predicted spectra (IR, Raman, NMR), electronic properties (HOMO-LUMO), MESP map. researchgate.net | Comprehensive understanding of molecular structure, reactivity, and spectroscopic properties. |

Expanding the Scope of Green Chemical Synthesis for the Compound and its Derivatives

Adopting the principles of green chemistry in the synthesis and derivatization of this compound is a critical avenue for future research. mdpi.com This involves developing methodologies that reduce waste, use less hazardous substances, and improve energy efficiency. jddhs.commdpi.com

A primary target for green innovation is the nitration step. Traditional methods use a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. Biocatalysis offers a promising alternative. rsc.org Research into using nitroreductase enzymes in reverse or other nitrating enzymes could lead to a highly selective and environmentally benign nitration process under mild aqueous conditions. canberra-ip.com

For derivatization reactions, the development of recyclable heterogeneous catalysts is a key goal. For example, palladium or copper nanoparticles supported on materials like carbon, silica (B1680970), or polymers could replace homogeneous catalysts in cross-coupling reactions. jddhs.com This simplifies product purification and allows the expensive metal catalyst to be recovered and reused.

| Synthetic Step | Traditional Method | Proposed Green Alternative | Environmental Benefit |

| Nitration | Concentrated H2SO4/HNO3 | Biocatalytic nitration using enzymes. canberra-ip.com | Avoids corrosive acids; uses mild, aqueous conditions; reduces waste. |

| Thiolation | Ethanethiol (B150549) with a strong base in a volatile organic solvent (VOC). | Phase-transfer catalysis; use of a greener solvent (e.g., ionic liquid). | Reduces use of hazardous VOCs and improves reaction efficiency. |

| Cross-Coupling | Homogeneous palladium catalyst. | Heterogeneous, recyclable palladium catalyst (e.g., Pd on carbon). jddhs.com | Allows for catalyst recovery and reuse; simplifies product purification. |

| Reduction of Nitro Group | Metal hydrides or catalytic hydrogenation with H2 gas. | Biocatalytic reduction using nitroreductases with a cofactor recycling system. chemrxiv.orgresearchgate.net | High selectivity; avoids high-pressure H2 and pyrophoric reagents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.